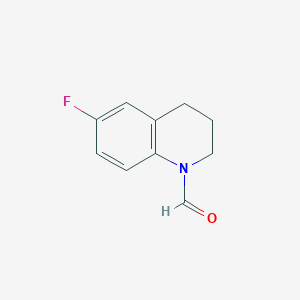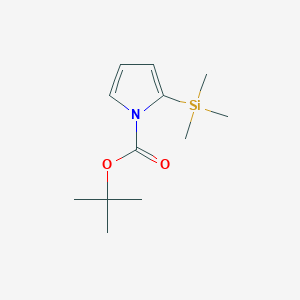
tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate is an organic compound that features a tert-butyl group, a trimethylsilyl group, and a pyrrole ring. This compound is of interest in organic chemistry due to its unique structural features and reactivity patterns.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate typically involves the reaction of a pyrrole derivative with tert-butyl chloroformate and trimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Trimethylsilyl chloride is used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate involves its reactivity with various chemical reagents. The tert-butyl and trimethylsilyl groups can influence the reactivity of the pyrrole ring, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate
- tert-Butyl 2-(trimethylsilyl)-1H-imidazole-1-carboxylate
- tert-Butyl 2-(trimethylsilyl)-1H-thiazole-1-carboxylate
Uniqueness
tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate is unique due to the combination of the tert-butyl and trimethylsilyl groups with the pyrrole ring. This combination imparts specific reactivity patterns and stability, making it valuable in various chemical transformations .
Propriétés
Numéro CAS |
75400-57-6 |
|---|---|
Formule moléculaire |
C12H21NO2Si |
Poids moléculaire |
239.39 g/mol |
Nom IUPAC |
tert-butyl 2-trimethylsilylpyrrole-1-carboxylate |
InChI |
InChI=1S/C12H21NO2Si/c1-12(2,3)15-11(14)13-9-7-8-10(13)16(4,5)6/h7-9H,1-6H3 |
Clé InChI |
GRYWMWZQJYZJAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=CC=C1[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


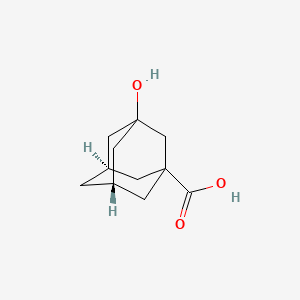
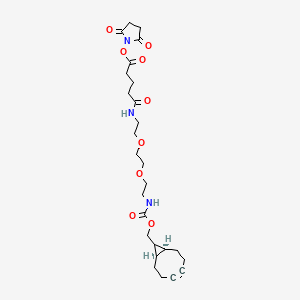
![3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid](/img/structure/B12059977.png)
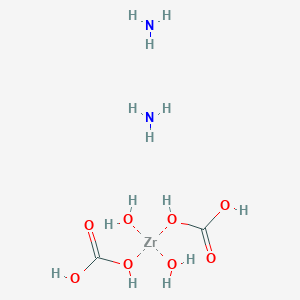
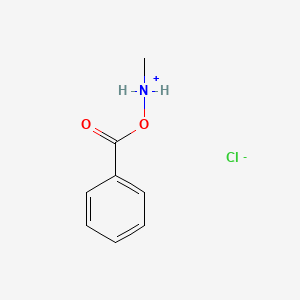


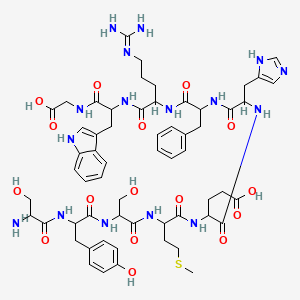


![2-[[(2-Chlorophenyl)diphenylmethyl]thio]ethanamine](/img/structure/B12060033.png)

